N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide
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Overview
Description
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety linked to a phenyl group and a 2-methylbenzamide group
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been reported to have significant biological and therapeutic value . They have been used as pharmacophores for many molecules .
Mode of Action
It is known that imidazo[1,2-a]pyridines can interact with their targets via various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been reported to affect various biochemical pathways, depending on their specific targets .
Result of Action
Imidazo[1,2-a]pyridines have been reported to have various biological effects, depending on their specific targets .
Biochemical Analysis
Cellular Effects
Imidazo[1,2-a]pyridines have been shown to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs
Molecular Mechanism
It’s known that N-(Pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide typically involves the following steps:
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Coupling with Phenyl Group: The imidazo[1,2-a]pyridine core is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Introduction of 2-Methylbenzamide Group: Finally, the phenyl-imidazo[1,2-a]pyridine intermediate is reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but differ in their substituents.
Uniqueness
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide is unique due to the combination of the imidazo[1,2-a]pyridine core with a phenyl group and a 2-methylbenzamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-7-2-3-10-18(15)21(25)22-17-9-6-8-16(13-17)19-14-24-12-5-4-11-20(24)23-19/h2-14H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMDGFPOQUNZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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